molecular formula C11H14ClNO4 B14657121 3H-Indole, 2,3,3-trimethyl-, perchlorate CAS No. 53057-95-7

3H-Indole, 2,3,3-trimethyl-, perchlorate

Cat. No.: B14657121
CAS No.: 53057-95-7
M. Wt: 259.68 g/mol
InChI Key: IDURQRJRAGFZOQ-UHFFFAOYSA-N
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Description

3H-Indole, 2,3,3-trimethyl-, perchlorate is a chemical compound with the molecular formula C11H13N and a molecular weight of 159.2276 g/mol . . This compound is a derivative of indole, a bicyclic aromatic heterocycle, and is used in various chemical and industrial applications.

Properties

CAS No.

53057-95-7

Molecular Formula

C11H14ClNO4

Molecular Weight

259.68 g/mol

IUPAC Name

perchloric acid;2,3,3-trimethylindole

InChI

InChI=1S/C11H13N.ClHO4/c1-8-11(2,3)9-6-4-5-7-10(9)12-8;2-1(3,4)5/h4-7H,1-3H3;(H,2,3,4,5)

InChI Key

IDURQRJRAGFZOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C1(C)C.OCl(=O)(=O)=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-Indole, 2,3,3-trimethyl-, perchlorate typically involves the reaction of 2,3,3-trimethyl-3H-indole with perchloric acid. One common method involves refluxing 4-bromophenylhydrazine hydrochloride with isopropyl methyl ketone in acetic acid, followed by neutralization with sodium hydroxide and extraction with ethyl acetate . The resulting product is then treated with perchloric acid to form the perchlorate salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3H-Indole, 2,3,3-trimethyl-, perchlorate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce reduced indole derivatives, and substitution reactions can result in various substituted indole compounds.

Scientific Research Applications

3H-Indole, 2,3,3-trimethyl-, perchlorate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3H-Indole, 2,3,3-trimethyl-, perchlorate involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3H-Indole, 2,3,3-trimethyl-, perchlorate is unique due to its specific structure and reactivity. The presence of the perchlorate group enhances its solubility and stability, making it suitable for various applications in research and industry.

Q & A

Q. What are the recommended synthetic routes for 3H-Indole, 2,3,3-trimethyl-, perchlorate?

  • Methodological Answer : The compound can be synthesized via alkylation of the indole core followed by counterion exchange. For example, quaternization of 2,3,3-trimethylindole with methyl iodide yields the iodide salt, which is then subjected to ion-exchange chromatography using perchloric acid to replace the iodide with perchlorate . Ensure strict control of stoichiometry and reaction temperature (≤40°C) to avoid side reactions. Ionic perchlorates (e.g., alkali metal salts) are typically stable, but covalent perchlorates (like organic derivatives) require caution due to explosive tendencies .

Q. Which analytical techniques are critical for structural confirmation?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to verify alkylation and perchlorate integration. For instance, the methyl groups on the indole nitrogen should appear as singlets in 1H^1H-NMR .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in negative ion mode detects the perchlorate anion (ClO4\text{ClO}_4^-, m/z 99) .
  • Infrared (IR) Spectroscopy : Confirm perchlorate presence via characteristic Cl-O\text{Cl-O} stretching vibrations (~1100 cm1^{-1}) .
  • X-ray Crystallography : Resolve crystal structure to validate spatial arrangement (e.g., via IUCrData protocols) .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer :
  • Storage : Keep in a desiccator with anhydrous calcium sulfate, away from moisture and oxidizing agents (e.g., magnesium perchlorate) to prevent violent reactions .
  • Waste Disposal : Neutralize with alkaline solutions (e.g., sodium bicarbonate) before disposal, and segregate from organic waste .
  • Personal Protective Equipment (PPE) : Use explosion-proof fume hoods, anti-static lab coats, and face shields during synthesis .

Advanced Research Questions

Q. How can thermal stability and decomposition kinetics be evaluated?

  • Methodological Answer :
  • Differential Scanning Calorimetry (DSC) : Measure exothermic peaks to identify decomposition onset temperatures. For covalent perchlorates, decomposition typically occurs abruptly above 150°C .
  • Thermogravimetric Analysis (TGA) : Track mass loss under controlled heating (5°C/min in nitrogen). A sharp mass loss >90% indicates explosive decomposition .
  • Kinetic Studies : Apply the Kissinger method to DSC data to calculate activation energy (EaE_a) and pre-exponential factors .

Q. How to resolve contradictions in spectral or reactivity data across studies?

  • Methodological Answer :
  • Cross-Validation : Compare NMR, MS, and IR data with computational predictions (e.g., Molecular Operating Environment (MOE) software) .
  • Isotopic Labeling : Synthesize deuterated or 13C^{13}C-labeled analogs to clarify ambiguous peaks in NMR .
  • Crystallographic Reanalysis : Re-examine X-ray data for overlooked symmetry elements or disorder in the perchlorate anion .

Q. What strategies optimize purity for biological or photophysical applications?

  • Methodological Answer :
  • HPLC Purification : Use a C18 column with acetonitrile/water (70:30 v/v) and 0.1% trifluoroacetic acid to achieve ≥99% purity .
  • Ion Chromatography (IC) : Quantify residual chloride or iodide impurities (<0.1% w/w) to ensure perchlorate dominance .
  • Recrystallization : Dissolve in hot ethanol and cool to −20°C for 24 hours to isolate high-purity crystals .

Q. How can computational modeling predict reactivity or intermolecular interactions?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess redox behavior. The perchlorate anion’s low electron density often results in weak coordination .
  • Molecular Dynamics (MD) : Simulate interactions with lipid bilayers for membrane-labeling studies (e.g., using DiI analogs) .
  • Protein Data Bank (PDB) : Compare indole-perchlorate motifs with known structures to hypothesize binding sites .

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